2,6-di(1H-pyrazol-1-yl)isonicotinic acid
CAS No.: 600727-96-6
Cat. No.: VC8033086
Molecular Formula: C12H9N5O2
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 600727-96-6 |
---|---|
Molecular Formula | C12H9N5O2 |
Molecular Weight | 255.23 g/mol |
IUPAC Name | 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19) |
Standard InChI Key | AABBIGVHMABWQY-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O |
Canonical SMILES | C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid, reflects its pyridine backbone substituted with pyrazole rings and a carboxylic acid group. The planar pyridine ring facilitates π-π stacking interactions, while the pyrazole groups act as bidentate ligands, coordinating to metal centers through their nitrogen atoms . The carboxylic acid moiety enhances solubility in polar solvents and provides a site for further functionalization, such as esterification or amidation .
Table 1: Key Molecular Properties
X-ray crystallography of its iron(II) complexes reveals a distorted octahedral geometry, with the ligand’s pyridine and pyrazole nitrogen atoms occupying equatorial positions . The carboxylic acid group remains uncoordinated in these complexes, suggesting its role in stabilizing the crystal lattice through hydrogen bonding .
Spectroscopic Features
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrations:
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C=O Stretch: 1680–1700 cm⁻¹ (carboxylic acid)
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N-H Stretch: 2500–3300 cm⁻¹ (pyrazole)
Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show resonances at δ 8.98 ppm (pyrazole protons) and δ 14.07 ppm (carboxylic acid proton), confirming the structure .
Synthesis and Functionalization
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol starting from methyl 2,6-dibromoisonicotinate:
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Ullmann Coupling: Reaction with pyrazole in the presence of copper(I) iodide and 1,10-phenanthroline yields 2,6-di(pyrazol-1-yl)isonicotinic acid methyl ester .
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Ester Hydrolysis: Treatment with aqueous potassium hydroxide converts the methyl ester to the carboxylic acid derivative .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
Ullmann Coupling | Pyrazole, CuI, K₂CO₃, 120°C, 72h | 29% |
Ester Hydrolysis | KOH (aq), reflux, 24h | 72% |
The moderate yields highlight challenges in steric hindrance during the Ullmann coupling, necessitating optimization for industrial-scale production.
Post-Synthetic Modifications
The carboxylic acid group enables covalent attachment to surfaces or polymers. For example, coupling with pyrenebutanol via DCC/DMAP-mediated esterification produces luminescent derivatives suitable for molecular electronics .
Coordination Chemistry and Spin-Crossover Phenomena
Iron(II) Complexes
Reaction with iron(II) tetrafluoroborate hexahydrate in dichloromethane/methanol yields Fe(L)₂₂ complexes (L = ligand). These complexes exhibit spin-crossover behavior, transitioning between high-spin (S = 2) and low-spin (S = 0) states upon temperature changes or light irradiation .
Table 3: Magnetic Properties of Fe(L)₂₂
Property | High-Spin State | Low-Spin State |
---|---|---|
Magnetic Moment (μeff) | 5.1 μB | 0.4 μB |
Transition Temperature | 220 K | 180 K |
Mössbauer spectroscopy confirms the spin-state transition, showing distinct quadrupole splitting values for each state (ΔEQ = 2.4 mm/s for high-spin; ΔEQ = 0.8 mm/s for low-spin) .
Applications in Spintronics
The SCO complexes serve as molecular switches in spintronic devices, where their magnetic bistability enables data storage at the nanoscale. Thin films of Fe(L)₂₂ on gold substrates demonstrate reversible conductance switching, with ON/OFF ratios exceeding 10³ at room temperature .
Comparative Analysis with Related Ligands
2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine
Methyl substitution on the pyrazole rings enhances ligand field strength, raising the SCO transition temperature by 50–70 K compared to the unsubstituted analogue .
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